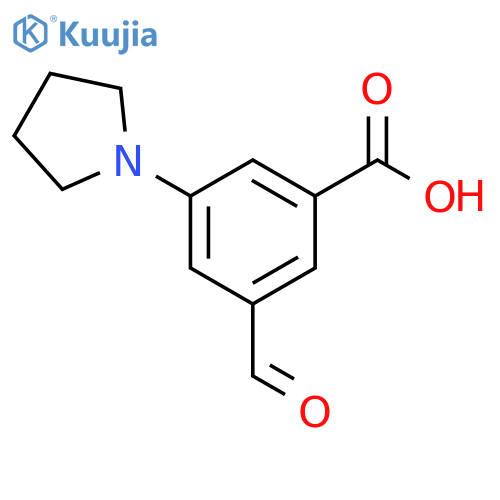

Cas no 2138027-69-5 (Benzoic acid, 3-formyl-5-(1-pyrrolidinyl)-)

Benzoic acid, 3-formyl-5-(1-pyrrolidinyl)- 化学的及び物理的性質

名前と識別子

-

- Benzoic acid, 3-formyl-5-(1-pyrrolidinyl)-

- EN300-746312

- 2138027-69-5

- 3-formyl-5-pyrrolidin-1-ylbenzoic acid

- 3-formyl-5-(pyrrolidin-1-yl)benzoicacid

- 3-formyl-5-(pyrrolidin-1-yl)benzoic acid

-

- インチ: 1S/C12H13NO3/c14-8-9-5-10(12(15)16)7-11(6-9)13-3-1-2-4-13/h5-8H,1-4H2,(H,15,16)

- InChIKey: LGZMVWPDSWOOMX-UHFFFAOYSA-N

- ほほえんだ: C(O)(=O)C1=CC(N2CCCC2)=CC(C=O)=C1

計算された属性

- せいみつぶんしりょう: 219.08954328g/mol

- どういたいしつりょう: 219.08954328g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 273

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 57.6Ų

じっけんとくせい

- 密度みつど: 1.303±0.06 g/cm3(Predicted)

- ふってん: 462.4±40.0 °C(Predicted)

- 酸性度係数(pKa): 4.42±0.40(Predicted)

Benzoic acid, 3-formyl-5-(1-pyrrolidinyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-746312-5.0g |

3-formyl-5-(pyrrolidin-1-yl)benzoic acid |

2138027-69-5 | 95% | 5.0g |

$3852.0 | 2024-05-23 | |

| 1PlusChem | 1P01EJ6S-100mg |

3-formyl-5-(pyrrolidin-1-yl)benzoic acid |

2138027-69-5 | 95% | 100mg |

$632.00 | 2023-12-19 | |

| Enamine | EN300-746312-10.0g |

3-formyl-5-(pyrrolidin-1-yl)benzoic acid |

2138027-69-5 | 95% | 10.0g |

$5712.0 | 2024-05-23 | |

| Enamine | EN300-746312-0.5g |

3-formyl-5-(pyrrolidin-1-yl)benzoic acid |

2138027-69-5 | 95% | 0.5g |

$1037.0 | 2024-05-23 | |

| Enamine | EN300-746312-0.25g |

3-formyl-5-(pyrrolidin-1-yl)benzoic acid |

2138027-69-5 | 95% | 0.25g |

$659.0 | 2024-05-23 | |

| Enamine | EN300-746312-1.0g |

3-formyl-5-(pyrrolidin-1-yl)benzoic acid |

2138027-69-5 | 95% | 1.0g |

$1329.0 | 2024-05-23 | |

| 1PlusChem | 1P01EJ6S-250mg |

3-formyl-5-(pyrrolidin-1-yl)benzoic acid |

2138027-69-5 | 95% | 250mg |

$877.00 | 2023-12-19 | |

| 1PlusChem | 1P01EJ6S-2.5g |

3-formyl-5-(pyrrolidin-1-yl)benzoic acid |

2138027-69-5 | 95% | 2.5g |

$3282.00 | 2023-12-19 | |

| 1PlusChem | 1P01EJ6S-1g |

3-formyl-5-(pyrrolidin-1-yl)benzoic acid |

2138027-69-5 | 95% | 1g |

$1705.00 | 2023-12-19 | |

| 1PlusChem | 1P01EJ6S-50mg |

3-formyl-5-(pyrrolidin-1-yl)benzoic acid |

2138027-69-5 | 95% | 50mg |

$444.00 | 2023-12-19 |

Benzoic acid, 3-formyl-5-(1-pyrrolidinyl)- 関連文献

-

M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209

-

Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768

-

Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039

-

Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422

-

5. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957

-

Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194

-

Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750

-

Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534

Related Articles

-

Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025

-

ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025

-

Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025

-

マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025

-

阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025

Benzoic acid, 3-formyl-5-(1-pyrrolidinyl)-に関する追加情報

Benzoic acid, 3-formyl-5-(1-pyrrolidinyl)- (CAS No. 2138027-69-5): A Multifaceted Compound in Modern Chemical Biology

Benzoic acid, 3-formyl-5-(1-pyrrolidinyl)-, identified by its CAS number 2138027-69-5, is a structurally intriguing compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic derivative combines the stability and reactivity of a benzene ring with the unique properties of a pyrrolidine moiety, making it a versatile scaffold for the development of novel bioactive molecules.

The compound’s molecular structure features a formyl group at the 3-position and a 1-pyrrolidinyl substituent at the 5-position of the benzene ring. This arrangement provides multiple sites for chemical modification, enabling researchers to tailor its properties for specific applications. The formyl group, in particular, serves as a reactive handle for further functionalization, while the pyrrolidine ring introduces a nitrogen-rich environment that can interact with biological targets in diverse ways.

In recent years, Benzoic acid, 3-formyl-5-(1-pyrrolidinyl)- has been explored as a key intermediate in the synthesis of various pharmacologically relevant compounds. Its ability to serve as a precursor for more complex molecules has made it valuable in drug discovery pipelines. For instance, researchers have utilized this compound to develop potential inhibitors of enzymes involved in inflammatory pathways. The pyrrolidine moiety, known for its ability to enhance binding affinity and selectivity, has been particularly effective in modulating the activity of these enzymes.

One of the most promising applications of Benzoic acid, 3-formyl-5-(1-pyrrolidinyl)- lies in its role as a building block for small-molecule drugs targeting neurological disorders. The unique combination of functional groups in this compound allows for the design of molecules that can interact with neurotransmitter receptors and ion channels. Preliminary studies have suggested that derivatives of this compound may exhibit properties conducive to treating conditions such as epilepsy and neurodegenerative diseases. The formyl group can be converted into other functional entities like aldehydes or carboxylic acids, expanding the synthetic possibilities and enabling the creation of libraries of compounds for high-throughput screening.

The pyrrolidine ring itself is a well-studied pharmacophore, known for its presence in numerous bioactive natural products and synthetic drugs. Its incorporation into Benzoic acid, 3-formyl-5-(1-pyrrolidinyl)- enhances its potential as a therapeutic agent by providing favorable interactions with biological targets. This structural feature has been exploited to develop compounds with improved solubility and metabolic stability, which are critical factors for drug efficacy and safety.

In addition to its pharmaceutical applications, Benzoic acid, 3-formyl-5-(1-pyrrolidinyl)- has shown promise in materials science and catalysis. The compound’s ability to participate in various organic reactions makes it a valuable tool for synthesizing complex organic molecules. Its derivatives have been used in the development of novel catalysts that facilitate key transformations in synthetic chemistry. These catalysts often exhibit high selectivity and efficiency, making them attractive for industrial processes.

The synthesis of Benzoic acid, 3-formyl-5-(1-pyrrolidinyl)- involves multi-step organic reactions that highlight its versatility as a synthetic intermediate. The process typically begins with the functionalization of a benzene derivative followed by the introduction of the pyrrolidine group. Advanced synthetic techniques such as cross-coupling reactions and palladium catalysis have been employed to achieve high yields and purity levels. These methods are essential for producing compounds suitable for further biological evaluation.

The growing interest in heterocyclic compounds like Benzoic acid, 3-formyl-5-(1-pyrrolidinyl)- is driven by their diverse biological activities and synthetic utility. Researchers are continuously exploring new ways to exploit these structures for therapeutic purposes. The integration of computational chemistry and machine learning techniques has accelerated the discovery process by enabling virtual screening and de novo design of potential drug candidates.

In conclusion, Benzoic acid, 3-formyl-5-(1-pyrrolidinyl)- (CAS No. 2138027-69-5) represents a significant advancement in chemical biology and pharmaceutical research. Its unique structural features make it an invaluable intermediate for developing novel bioactive molecules with applications ranging from drug discovery to materials science. As our understanding of its properties continues to evolve, this compound is poised to play an increasingly important role in addressing some of today’s most pressing medical challenges.

2138027-69-5 (Benzoic acid, 3-formyl-5-(1-pyrrolidinyl)-) 関連製品

- 406467-50-3(N-4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl-4-methyl(phenyl)sulfamoylbenzamide)

- 568555-78-2(<br>2-Chloro-1-{2,5-dimethyl-1-[3-(morpholine-4-sulfonyl)-phenyl]-1H-pyrrol-3-y l}-ethanone)

- 2171369-94-9(3-{1-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpyrrolidin-3-yl}propanoic acid)

- 34841-59-3(Ethyl 2-(4-bromonaphthalen-1-yl)acetate)

- 2172499-32-8(5-(difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-ylmethanamine hydrochloride)

- 2092886-71-8((E)-1-(3-(thiophen-2-yl)acryloyl)azetidine-3-carboxylic acid)

- 2228460-00-0(2-1-(5-bromo-2-chloropyridin-4-yl)cyclopropylpropan-2-amine)

- 2171978-29-1(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanoyl-4-methylpyrrolidine-3-carboxylic acid)

- 2097947-44-7(2-Amino-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 1349807-47-1((R)-1-(2-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride)